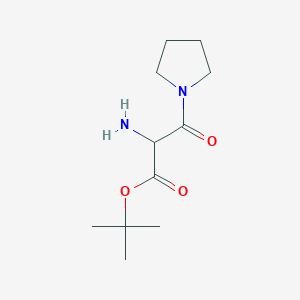
Tert-butyl 2-amino-3-oxo-3-pyrrolidin-1-ylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-amino-3-oxo-3-pyrrolidin-1-ylpropanoate: is an organic compound that belongs to the class of amino acid derivatives It features a tert-butyl ester group, an amino group, and a pyrrolidinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-amino-3-oxo-3-pyrrolidin-1-ylpropanoate can be achieved through several methods. One common approach involves the reaction of tert-butyl acetoacetate with pyrrolidine in the presence of a base, followed by the introduction of an amino group through reductive amination. The reaction conditions typically involve:
Base: Sodium hydride or potassium carbonate
Solvent: Tetrahydrofuran or dimethylformamide
Temperature: Room temperature to reflux conditions
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of flow microreactors allows for precise control over reaction conditions, leading to a more sustainable and scalable process .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or oximes.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Imines, oximes
Reduction: Alcohols
Substitution: N-alkyl or N-acyl derivatives
Applications De Recherche Scientifique
Chemistry: Tert-butyl 2-amino-3-oxo-3-pyrrolidin-1-ylpropanoate is used as a building block in organic synthesis, particularly in the construction of complex molecules and heterocycles.
Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor ligands due to its structural similarity to natural amino acids.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials .
Mécanisme D'action
The mechanism of action of tert-butyl 2-amino-3-oxo-3-pyrrolidin-1-ylpropanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an enzyme inhibitor by binding to the active site and preventing substrate access. Additionally, it may modulate receptor activity by mimicking natural ligands, thereby influencing cellular signaling pathways .
Comparaison Avec Des Composés Similaires
- Tert-butyl 2-amino-3-oxo-3-pyrrolidin-1-ylbutanoate
- Tert-butyl 2-amino-3-oxo-3-pyrrolidin-1-ylpentanoate
- Tert-butyl 2-amino-3-oxo-3-pyrrolidin-1-ylhexanoate
Uniqueness: Tert-butyl 2-amino-3-oxo-3-pyrrolidin-1-ylpropanoate is unique due to its specific structural features, such as the tert-butyl ester group and the pyrrolidinone ring. These features confer distinct reactivity and biological activity, making it a valuable compound in various fields of research and industry .
Propriétés
Formule moléculaire |
C11H20N2O3 |
|---|---|
Poids moléculaire |
228.29 g/mol |
Nom IUPAC |
tert-butyl 2-amino-3-oxo-3-pyrrolidin-1-ylpropanoate |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)8(12)9(14)13-6-4-5-7-13/h8H,4-7,12H2,1-3H3 |
Clé InChI |
IDQQSLJTKZCZPM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C(C(=O)N1CCCC1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


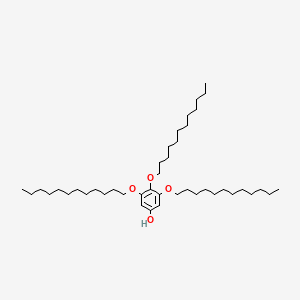

![[(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-azido-4-fluoro-tetrahydrofuran-2-yl]methanol](/img/structure/B14123883.png)
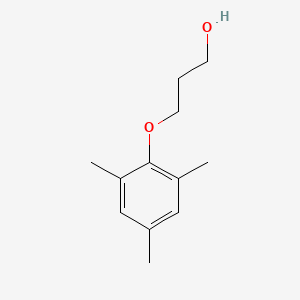
![N-(4-chlorobenzyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14123897.png)
![1,7-dimethyl-3-pentyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14123909.png)
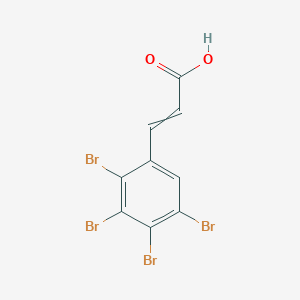
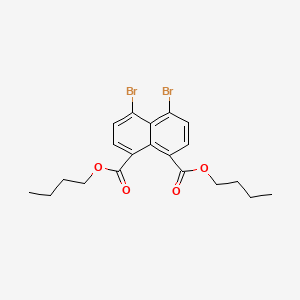
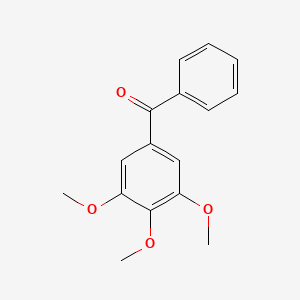
![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide](/img/structure/B14123931.png)
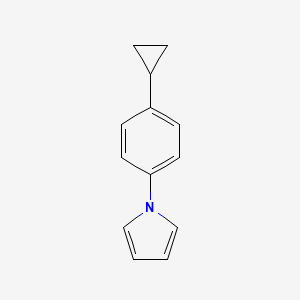
![Tetrakis[(4-hydroxyphenyl)sulfanyl]benzene-1,4-dicarbonitrile](/img/structure/B14123933.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B14123935.png)
![Diethyl [2-(methylamino)phenyl]arsonite](/img/structure/B14123936.png)
